Somatostatin itself was first discovered in the hypothalamus and is classified as a peptide hormone. The [Tyr11]-somatostatin-14 variant falls under the category of peptide analogs used primarily in research settings. In terms of its molecular classification, it is identified by the chemical formula and has a molecular weight of approximately 1778 daltons .
The synthesis of [Tyr11]-somatostatin-14 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the incorporation of specific modifications such as the tyrosine substitution at position 11.
The process begins with the attachment of an amino acid to a resin, followed by sequential addition of protected amino acids. The protecting groups are removed at each step to allow for peptide bond formation. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
The three-dimensional structure of [Tyr11]-somatostatin-14 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The structural modification at position 11 introduces unique interactions with somatostatin receptors, enhancing its biological activity.
The peptide consists of a chain of 14 amino acids with specific sequences that confer its biological properties. The presence of disulfide bonds between cysteine residues contributes to its stability and conformation .
[Tyr11]-somatostatin-14 primarily engages in receptor-mediated interactions rather than undergoing traditional chemical reactions like small molecules. Its mechanism involves binding to somatostatin receptors (sst1-sst5), leading to various intracellular signaling cascades that inhibit hormone secretion.
In studies, [Tyr11]-somatostatin-14 has been shown to effectively inhibit spontaneous secretion of insulin and glucagon from pancreatic cells, demonstrating its functional relevance in endocrine regulation .
The mechanism by which [Tyr11]-somatostatin-14 exerts its effects involves binding to somatostatin receptors located on target cells. Upon binding, these receptors activate G-proteins that inhibit adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels ultimately results in decreased secretion of hormones such as growth hormone and insulin.
Research indicates that [Tyr11]-somatostatin-14 exhibits high affinity for these receptors, which correlates with its potent biological effects .
The physical properties of [Tyr11]-somatostatin-14 include:
Chemical properties include:
[Tyr11]-somatostatin-14 is primarily utilized in scientific research for studying somatostatin receptor interactions and their physiological implications. Its applications include:
Somatostatin-14 (SST-14; AGSCKNFFWKTFTSC) is a cyclic disulfide-bridged peptide that regulates endocrine/exocrine secretion, cell proliferation, and neurotransmission. The introduction of tyrosine at position 11 ([Tyr¹¹]-SST-14: AGSCKNFFWKYFTSC) represents a strategic modification that preserves bioactivity while enabling radiolabeling. Key structural consequences include:
Table 1: Binding Affinities of Somatostatin Analogs
Analog | SSTR Subtype | Kd (nM) | Functional Consequence |
---|---|---|---|
Native SST-14 | SSTR2 (rat) | 1.10 ± 0.04 | Reference agonist |
[Tyr¹¹]-SST-14 | SSTR2 (rat) | 1.28 ± 0.10 | Retains bioactivity; enables iodination |
[Leu⁸,D-Trp²²,Tyr²⁵]-SST-28 | SSTR2 (human) | 0.08 ± 0.06 | Enhanced SSTR2 selectivity |
τ-CnVA (conopeptide) | SSTR3 | 0.82 | Selective SSTR3 antagonist |
Tyr¹¹ substitution directly influences SSTR docking and activation through:
Table 2: Impact of SSTR2 Mutations on [Tyr¹¹]-SST-14 Function
Mutation | Binding Kd (nM) | cAMP Inhibition | Calcium Signaling | Interpretation |
---|---|---|---|---|
Wild-Type | 0.8 ± 0.1 | Full inhibition | Intact | Reference signaling |
Asp89Ala | No binding | Abolished | Abolished | Disrupts ligand docking |
Asp139Asn | 1.2 ± 0.3 | Abolished | Intact | Uncouples Gi protein |
Arg140Ala | 0.9 ± 0.2 | Intact | Intact | Retains functional coupling |
The Tyr¹¹ modification enables efficient radioiodination for receptor mapping due to:
Table 3: Performance of ¹²⁵I-Tyr¹¹-SST-14 in Receptor Studies
Parameter | Value | Biological Implication |
---|---|---|
Specific Activity | 2,200 Ci/mmol (81.4 TBq/mmol) | Enables detection at sub-picomolar concentrations |
Binding Affinity (Kd) | 0.59 ± 0.02 nM (SCLC cells) | High sensitivity for tumor receptor profiling |
Glycosylation Status | Binds WGA; 88 kDa band | Identifies SSTR2 as an N-glycosylated receptor |
Nucleotide Sensitivity | IC50 GTPγS = 10 µM | Probes real-time G protein coupling dynamics |
Schematic: Structural Model of [Tyr¹¹]-SST-14 Bound to SSTR2
Extracellular View: SST-14: -Phe⁷-Trp⁸-Lys⁹-Thr¹⁰-Tyr¹¹-Phe¹²- H-bond │ │ Salt bridge SSTR2: TM3 - Asn¹²⁷──────Trp⁸ Lys⁹──────Glu²⁰⁷ (TM5) TM6 - Asn²⁷⁶──────────Tyr¹¹ │ Glycosylation (Asn²⁵)
Conclusion[Tyr¹¹]-SST-14 exemplifies rational peptide engineering: a single conservative substitution enables profound applications in receptor pharmacology while preserving native structure and function. Its efficacy as a radiotracer stems from the strategic placement of tyrosine within a non-critical receptor contact zone, allowing iodination without disrupting the core pharmacophore. This modification has been indispensable for mapping SSTR distribution and activation mechanisms across tissues.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9